molecular formula C22H25NO4 B2656716 (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylhexanoic acid CAS No. 212688-54-5

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylhexanoic acid

Cat. No. B2656716
CAS RN: 212688-54-5
M. Wt: 367.445
InChI Key: YLVSABQQLLRFIJ-OAHLLOKOSA-N
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Description

This compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and an amino acid. It contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amine group .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a fluorene group attached to an amino acid via a methyloxycarbonyl linkage . The exact structure would need to be confirmed through techniques such as NMR or X-ray crystallography.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some properties, such as melting point, solubility, and stability, could be predicted based on its structural features .

Scientific Research Applications

Synthesis of Protected β-Amino Acids

The compound is used in the synthesis of N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-Protected (Fmoc) β-Amino Acids. The Arndt-Eistert protocol is applied starting from commercially available N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-protected (Fmoc) α-amino acids leading to enantiomerically pure N-Fmoc-protected β-amino acids .

Hydrogel Formation

Fmoc-D-beta-Homoleucine is used in the formation of hydrogels. These hydrogels are formed due to the formation of a supramolecular nanostructure. They are utilized as scaffold materials for cell culture .

Biomedical Applications

Fmoc-D-beta-Homoleucine is used in the creation of self-supporting hydrogels based on Fmoc-derivatized cationic hexapeptides. These hydrogels have potential biomedical applications, such as tissue engineering and drug delivery .

Peptide-based Materials

Fmoc-D-beta-Homoleucine is used in the creation of peptide-based materials. These materials are formed by self-assembling peptide derivatives, which have attracted rapidly increasing attention for the fabrication of various biofunctional materials .

Fabrication of Supramolecular Nanostructures

Fmoc-D-beta-Homoleucine is used in the fabrication of supramolecular nanostructures. These nanostructures consist of self-assembling peptide derivatives .

Chemical Synthesis

Fmoc-D-beta-Homoleucine is used in chemical synthesis. It is used in the synthesis of other compounds and has applications in areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

Mechanism of Action

The mechanism of action of this compound is not clear from the available information .

Future Directions

The future directions for research on this compound would likely depend on its potential applications, which are not clear from the available information .

properties

IUPAC Name

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-14(2)11-15(12-21(24)25)23-22(26)27-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,14-15,20H,11-13H2,1-2H3,(H,23,26)(H,24,25)/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVSABQQLLRFIJ-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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